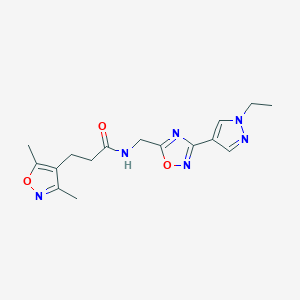

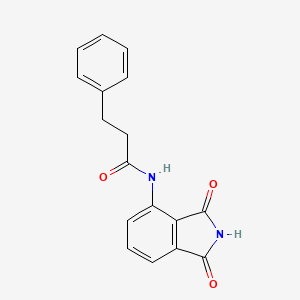

![molecular formula C14H8Br2N2OS2 B2967848 3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 391229-63-3](/img/structure/B2967848.png)

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there is no direct synthesis process available for the exact compound, related compounds have been synthesized using various methods. For instance, the compound “4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide” was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, this information is not available for the compound .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research in organic chemistry often explores the synthesis and structural characterization of complex molecules, including those containing bromo, thiophen, thiazol, and benzamide groups. For instance, the synthesis of cycloheptathiazole derivatives demonstrates the formation of thiazol-6-one derivatives, highlighting methodologies that could be relevant for synthesizing and analyzing compounds like "3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide" (Seto, Nishiyama, & Ogura, 1962). Similarly, studies on the synthesis of N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides and their analogs provide a foundation for understanding the chemical reactions and potential applications of such compounds (Saeed, Zaman, Jamil, & Mirza, 2008).

Antifungal and Anticancer Activities

The biological activity of thiazol- and benzamide-containing compounds has been a significant area of interest. Various derivatives have been synthesized and tested for their biological activities, including antifungal and anticancer properties. For example, certain N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides exhibit low to moderate antifungal activity, suggesting potential applications in developing new antifungal agents (Saeed et al., 2008). Moreover, microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives shows promising anticancer activity, further demonstrating the potential therapeutic applications of these types of compounds (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Catalytic Activity and Photophysical Properties

Compounds containing thiazol and benzamide groups have also been explored for their catalytic activity and photophysical properties. For instance, cyclopalladated complexes of thiophosphorylbenzoic acid thioamides demonstrate high catalytic activity for Suzuki cross-coupling reactions and exhibit luminescence, indicating potential applications in catalysis and materials science (Kozlov, Aleksanyan, Nelyubina, Lyssenko, Gutsul, Puntus, Vasil’ev, Petrovskii, & Odinets, 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is synthesized through suzuki cross-coupling reactions . This involves the reaction of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid . The resulting compound then undergoes Suzuki coupling with different boronic acids .

Biochemical Pathways

Compounds synthesized through suzuki cross-coupling reactions have been known to affect various biochemical pathways .

Action Environment

It is known that the synthesis of this compound involves reactions that are carried out at specific temperatures .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2N2OS2/c15-9-3-1-2-8(6-9)13(19)18-14-17-10(7-20-14)11-4-5-12(16)21-11/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDDPMXQNDMPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

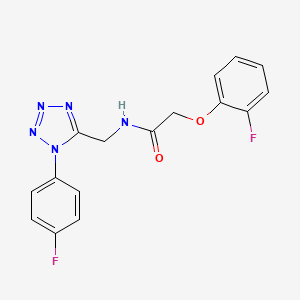

![{4-[(2,2-Dimethylpropoxy)sulfonyl]-3-methylphenyl}boronic acid](/img/structure/B2967765.png)

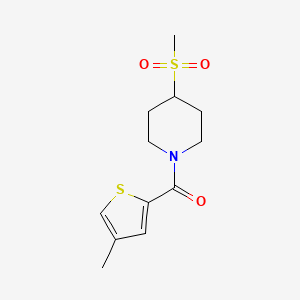

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2967770.png)

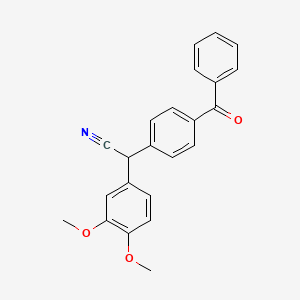

![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)

![Carbamic acid, N-[[[2-[[4-[4-(3-bromo-4-fluorophenyl)-4,5-dihydro-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethyl]amino]sulfonyl]-, 9H-fluoren-9-ylmethyl ester](/img/structure/B2967774.png)

![4-Amino-N-[2-(diethylamino)ethyl]-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2967777.png)

![2-(ethylsulfanyl)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967779.png)

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2967781.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)